D-Erythrose-1-13C

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

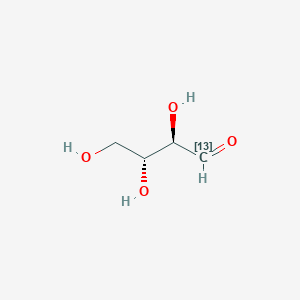

D-Erythrose-1-13C: is a stable isotope-labeled compound where the carbon-13 isotope is incorporated at the first carbon position of D-erythrose. This compound is often used in scientific research, particularly in studies involving metabolic pathways and molecular dynamics. As a solution in water, it is commonly utilized in various biochemical and physiological experiments.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: D-Erythrose-1-13C can be synthesized from D-glucose through a selective oxidation process. The process involves the oxidation of D-glucose with lead tetraacetate, which selectively degrades D-glucose to di-O-formyl-D-erythrose. The ester groups are then hydrolyzed to yield D-erythrose .

Industrial Production Methods: The industrial production of this compound typically involves the use of isotope-labeled precursors. The process is carefully controlled to ensure the incorporation of the carbon-13 isotope at the desired position. The production involves multiple steps, including the synthesis of labeled glucose and its subsequent conversion to D-erythrose through chemical reactions.

Analyse Des Réactions Chimiques

Types of Reactions: D-Erythrose-1-13C undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form D-erythrose-4-phosphate.

Reduction: It can be reduced to form erythritol.

Substitution: It can participate in substitution reactions where functional groups are replaced.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include sodium periodate and lead tetraacetate.

Reduction: Reducing agents such as sodium borohydride are used.

Substitution: Various catalysts and solvents are employed depending on the specific substitution reaction.

Major Products:

Oxidation: D-erythrose-4-phosphate.

Reduction: Erythritol.

Substitution: Various substituted erythrose derivatives.

Applications De Recherche Scientifique

Chemical Applications

D-Erythrose-1-13C serves as a valuable tool in studies involving carbon metabolism and isotope tracing. Its applications include:

- Metabolic Pathway Analysis : The compound helps elucidate metabolic pathways by tracing the fate of carbon atoms in biochemical reactions. It allows researchers to study how organisms utilize carbon sources under different conditions.

- Nuclear Magnetic Resonance (NMR) Studies : this compound is utilized in NMR spectroscopy to provide insights into molecular structures and interactions, particularly in the study of protein dynamics and conformational changes .

Biological Research

In biological contexts, this compound is instrumental for:

- Protein Dynamics : The incorporation of carbon-13 into proteins enables detailed studies of protein folding, stability, and interactions at an atomic level. This is crucial for understanding enzyme mechanisms and protein function.

- Site-Specific Labeling : The compound facilitates site-selective labeling of amino acid side chains, which is essential for studying specific biochemical processes such as proton transfer and tautomerization .

Medical Research

The antitumor properties of D-Erythrose have been investigated in various studies:

- Antitumor Activity : Research indicates that D-Erythrose significantly inhibits tumor growth in animal models. For instance, in a study involving colon carcinoma-bearing mice, D-Erythrose reduced tumor weight by 69.1% and increased apoptosis without toxic effects on normal tissues . This suggests its potential as a therapeutic agent against cancer.

- Metabolic Disorders : this compound can be used to study metabolic disorders by tracing the metabolic fate of drugs and their metabolites, providing insights into drug efficacy and safety.

Industrial Applications

In the industrial sector, this compound has several applications:

- Synthesis of Labeled Compounds : It is used in the production of labeled compounds for research and development purposes. This includes synthesizing complex molecules for pharmaceutical applications.

Case Study 1: Antitumor Effects

A study conducted on BALB/c mice with colon carcinoma demonstrated that daily administration of D-Erythrose (500 mg/kg) resulted in significant tumor weight reduction and inhibited ascites development. The study highlighted the compound's potential as a specific antitumor agent without adverse effects on normal tissues .

Case Study 2: Protein Dynamics

In a study utilizing NMR spectroscopy, researchers employed this compound to investigate the dynamics of calcium-saturated calmodulin. The results revealed insights into the motion of aromatic side chains within proteins, enhancing understanding of protein behavior under physiological conditions .

Mécanisme D'action

The mechanism of action of D-Erythrose-1-13C involves its incorporation into metabolic pathways where it acts as a tracer. The carbon-13 isotope allows for the tracking of carbon atoms through various biochemical reactions. This helps in understanding the molecular targets and pathways involved in metabolic processes .

Comparaison Avec Des Composés Similaires

D-Glucose-1-13C: Similar to D-Erythrose-1-13C but with the carbon-13 isotope at the first carbon position of glucose.

D-Ribose-1-13C: A pentose sugar with the carbon-13 isotope at the first carbon position.

D-Threose-1-13C: An epimer of D-erythrose with the carbon-13 isotope at the first carbon position.

Uniqueness: this compound is unique due to its specific labeling at the first carbon position, making it particularly useful for studies involving tetrose sugars. Its smaller size compared to glucose and ribose allows for more precise studies of metabolic pathways and molecular interactions .

Activité Biologique

D-Erythrose-1-13C is a stable isotope-labeled compound that plays a significant role in biological research, particularly in the study of metabolic pathways and protein dynamics. This article explores its biological activity, mechanisms of action, and applications in various fields, supported by data tables and relevant case studies.

Overview of this compound

This compound is a carbon-13 isotope-labeled form of erythrose, a four-carbon sugar. The incorporation of the carbon-13 isotope allows researchers to trace metabolic pathways and study molecular interactions through techniques such as NMR spectroscopy and mass spectrometry .

Target of Action

This compound acts primarily as a tracer in metabolic studies. It can be incorporated into various biochemical pathways, allowing researchers to track the fate of carbon atoms in living organisms.

Mode of Action

The compound interacts with biological molecules by being incorporated into proteins and nucleic acids. This incorporation facilitates detailed studies of molecular structures and dynamics, enhancing our understanding of cellular processes .

Biochemical Pathways

This compound is involved in several metabolic pathways, including:

- Glycolysis : It participates as a precursor for the synthesis of important metabolites.

- Pentose Phosphate Pathway : It aids in the production of ribose sugars necessary for nucleic acid synthesis.

Protein Dynamics

This compound enables site-selective labeling of proteins, which is crucial for studying protein folding, dynamics, and interactions at an atomic level. This capability is particularly valuable in understanding diseases related to protein misfolding .

Medical Research

In medical research, this compound is utilized to investigate metabolic disorders and the pharmacokinetics of drugs. By tracing how drugs are metabolized within the body, researchers can gain insights into their efficacy and safety profiles .

Case Studies

Case Study 1: Cancer Metabolism

A study utilizing this compound demonstrated its effectiveness in tracking metabolic changes in cancer cells. Researchers found that cancer cells exhibit altered metabolic fluxes when supplied with this compound, indicating its potential role as a biomarker for tumor metabolism .

Case Study 2: Erythritol Production

Research on erythrose reductase homologs highlighted how this compound can influence erythritol production in yeast. Knockout studies showed that specific gene deletions affected the synthesis pathways, emphasizing the compound's role in metabolic engineering .

Table 1: Metabolic Pathways Involving this compound

| Pathway | Role of this compound |

|---|---|

| Glycolysis | Precursor for various metabolites |

| Pentose Phosphate Pathway | Source for ribose sugars |

| TCA Cycle | Tracer for monitoring carbon flow |

Table 2: Effects on Protein Dynamics

| Protein Type | Observed Effect with this compound |

|---|---|

| Enzymes | Enhanced kinetic measurements |

| Structural Proteins | Improved resolution in NMR studies |

Safety and Hazards

This compound is generally considered safe for use in laboratory settings. However, standard safety protocols should be followed when handling chemical reagents to prevent exposure or contamination.

Future Directions

Ongoing research aims to expand the applications of this compound beyond basic metabolic studies. Future investigations may focus on its potential therapeutic applications in metabolic disorders and its utility in developing isotopically labeled drugs for clinical trials.

Propriétés

IUPAC Name |

(2R,3R)-2,3,4-trihydroxy(113C)butanal |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H8O4/c5-1-3(7)4(8)2-6/h1,3-4,6-8H,2H2/t3-,4+/m0/s1/i1+1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YTBSYETUWUMLBZ-MMMSSWCQSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C(C(C=O)O)O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C([C@H]([C@H]([13CH]=O)O)O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H8O4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

121.10 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.